molecular formula C18H12FN3O2S B6422813 N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide CAS No. 1010886-87-9

N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide

Cat. No.: B6422813
CAS No.: 1010886-87-9
M. Wt: 353.4 g/mol
InChI Key: VTTADXWTQKUNMC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at position 4, a methyl group at position 2, and a carboxamide linkage at position 4. The carboxamide group is further attached to a 6-fluorobenzo[d]thiazole moiety.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-9-6-15(23)12-7-10(2-4-13(12)20-9)17(24)22-18-21-14-5-3-11(19)8-16(14)25-18/h2-8H,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTADXWTQKUNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, catalyzed by glacial acetic acid . The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzothiazole-quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. It targets cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA and topoisomerase enzymes, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Molecular Data

  • Molecular Formula: Estimated as C₂₁H₁₄FN₃O₂S (based on analogs like 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide) .
  • Key Functional Groups: 4-Hydroxyquinoline (enhances solubility and hydrogen-bonding capacity). 6-Fluorobenzo[d]thiazole (improves metabolic stability and target binding via fluorine’s electronegativity). Carboxamide bridge (mediates interactions with biological targets like enzymes or receptors).

Characterization typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELX for refinement) .

Structural and Functional Differences

The compound’s uniqueness arises from its combination of a fluorinated benzothiazole and a hydroxyquinoline-carboxamide scaffold. Below is a comparative analysis with structurally related analogs:

Key Observations:

Fluorine Substitution: Fluorine at the benzothiazole’s 6-position (as in the target compound) enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., N-(thiazol-2-yl)quinoline derivatives) .

Quinoline vs. Pyridazine Cores: Quinoline-based compounds (e.g., the target) exhibit broader antimicrobial activity, while pyridazine derivatives (e.g., ) show specificity for viral targets .

Carboxamide Linkers : The carboxamide group in the target compound enables hydrogen bonding with biological targets, contrasting with sulfonamide or ester analogs, which may have reduced solubility .

Mechanistic and Pharmacological Differences

  • Antimicrobial Activity: The target compound’s 4-hydroxyquinoline moiety likely disrupts bacterial DNA gyrase (similar to fluoroquinolones), while its fluorobenzothiazole component may inhibit fungal cytochrome P450 enzymes (akin to fluconazole) .
  • Anticancer Potential: Compared to N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride (), the target compound lacks cationic side chains, suggesting a different mechanism (e.g., topoisomerase inhibition vs. intercalation).
  • Stability : The hydroxyl group at position 4 improves aqueous solubility relative to chloro- or methyl-substituted analogs (e.g., ), but may reduce plasma half-life due to glucuronidation .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure combining a benzothiazole ring with a quinoline moiety. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability and metabolic stability.

Chemical Composition

PropertyDetails
IUPAC NameN-(6-fluoro-1,3-benzothiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Molecular FormulaC18H12FN3O2S
Molecular Weight349.37 g/mol
CAS Number1010886-87-9

The primary action of this compound is its inhibition of Cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway , leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

  • Inhibition of COX : Reduces inflammation by blocking prostaglandin synthesis.
  • Impact on Arachidonic Acid Metabolism : Alters downstream signaling pathways related to pain and inflammatory responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown broad-spectrum activity against various pathogens.

Case Studies

  • In Vitro Studies : In a study evaluating the antimicrobial effects of benzothiazole derivatives, compounds similar to this compound demonstrated effective inhibition against bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
  • Analgesic Properties : In animal models, the compound exhibited significant analgesic effects comparable to standard NSAIDs, suggesting potential use in pain management therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

Compound NameBiological ActivityComments
N-(6-chlorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamideModerate antibacterial activityChlorine reduces lipophilicity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamideLow anti-inflammatory activityMethoxy group alters pharmacokinetics

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